N-Formyl-L-valine
CAS No.: 4289-97-8
VCID: VC21542785
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Formyl-L-valine is a chemical compound that belongs to the class of formylated amino acids. It is derived from the amino acid L-valine, which is one of the essential branched-chain amino acids (BCAAs) crucial for human health. The formylation of L-valine results in a compound with unique chemical and biological properties. Synthesis and PreparationN-Formyl-L-valine can be synthesized through various chemical methods, often involving the reaction of L-valine with formic acid or its derivatives. The synthesis process typically requires careful control of conditions to ensure high purity and yield of the product. Future Research Directions
|
---|---|
CAS No. | 4289-97-8 |
Product Name | N-Formyl-L-valine |
Molecular Formula | C6H11NO3 |
Molecular Weight | 145.16 g/mol |
IUPAC Name | (2S)-2-formamido-3-methylbutanoic acid |
Standard InChI | InChI=1S/C6H11NO3/c1-4(2)5(6(9)10)7-3-8/h3-5H,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
Standard InChIKey | QBYYLBWFBPAOKU-YFKPBYRVSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC=O |
SMILES | CC(C)C(C(=O)O)NC=O |
Canonical SMILES | CC(C)C(C(=O)O)NC=O |
Synonyms | N-Formyl-L-valine;4289-97-8;FOR-VAL-OH;QBYYLBWFBPAOKU-YFKPBYRVSA-N;(2S)-2-formamido-3-methylbutanoicacid;N-Formylvaline;N-Formylvaline#;L-Valine,N-formyl-;Formyl-L-Valine;Valine,N-formyl-;AC1OCURO;SCHEMBL1241894;CTK1D5132;MolPort-003-917-960;ZINC398891;ANW-29888;SBB067253;AKOS015924217;AJ-21695;AK-81229;AM023900;TC-118633;F0129;ST24048571;V5921 |
PubChem Compound | 6950945 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume